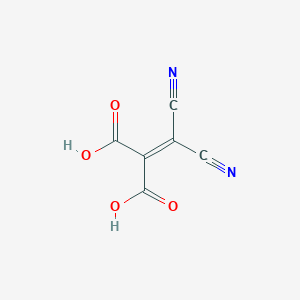

(Dicyanomethylidene)propanedioic acid

Description

Structure

3D Structure

Properties

CAS No. |

653575-63-4 |

|---|---|

Molecular Formula |

C6H2N2O4 |

Molecular Weight |

166.09 g/mol |

IUPAC Name |

2-(dicyanomethylidene)propanedioic acid |

InChI |

InChI=1S/C6H2N2O4/c7-1-3(2-8)4(5(9)10)6(11)12/h(H,9,10)(H,11,12) |

InChI Key |

LKOIXZIQZBMVPP-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C(=C(C(=O)O)C(=O)O)C#N |

Origin of Product |

United States |

Synthetic Methodologies for Dicyanomethylidene Propanedioic Acid and Analogues

Precursor Chemistry for Dicyanomethylene Introduction

The dicyanomethylene group, =C(CN)₂, is a key functional group that imparts unique electronic properties to the molecules it is a part of. Its synthesis is typically achieved through reactions involving activated methylene (B1212753) compounds, most notably malononitrile (B47326).

Malononitrile (CH₂(CN)₂) is a highly versatile reagent in organic synthesis due to the high acidity of its methylene protons, making it an excellent precursor for the dicyanomethylene group. researchgate.net It is widely used in the synthesis of various compounds, including pharmaceuticals, dyes, and organic semiconductors. researchgate.net

The dimer of malononitrile, 2-aminoprop-1-ene-1,1,3-tricarbonitrile, also serves as a crucial synthon. It can be utilized as a precursor to polyfunctional aromatic compounds and various heterocyclic systems. nih.govmdpi.com For instance, the reaction of the malononitrile dimer with enaminones or arylidenemalononitrile can be controlled to produce either pyridine (B92270) or benzene (B151609) derivatives. nih.govmdpi.comdoaj.org This reactivity highlights its utility in creating complex molecular scaffolds that can incorporate the dicyanomethylene functionality. mdpi.com The reaction of 2,6-dichloro-4-methylnicotinonitrile (B1293653) with malononitrile dimer leads to the regioselective nucleophilic substitution of a chlorine atom, forming a complex triethylammonium (B8662869) salt, demonstrating the dimer's role as a potent C-nucleophile. researchgate.net

| Synthon | Structure | Key Applications in Dicyanomethylene Synthesis |

| Malononitrile | CH₂(CN)₂ | Precursor for Knoevenagel condensation; Synthesis of benzylidenemalononitrile (B1330407) derivatives. researchgate.net |

| Malononitrile Dimer | C₆H₄N₄ | Precursor for polyfunctional pyridines and benzenes; Synthesis of complex heterocycles. nih.govmdpi.com |

The Knoevenagel condensation is a cornerstone reaction in organic chemistry for forming carbon-carbon double bonds and is frequently employed for the synthesis of dicyanomethylene compounds. rsc.org This reaction involves the condensation of an active methylene compound, such as malononitrile or cyanoacetic acid, with a carbonyl compound (an aldehyde or ketone). plu.mxorganic-chemistry.org

The reaction is typically catalyzed by a weak base, such as an amine, which deprotonates the active methylene compound to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon. Subsequent dehydration yields the α,β-unsaturated dicyanomethylene product. organic-chemistry.org Various catalysts and conditions can be employed to optimize the reaction, including the use of Lewis acids, ionic liquids, or even catalyst-free, water-mediated conditions to align with green chemistry principles. rsc.orgnih.gov For example, the Knoevenagel condensation of isatin (B1672199) with malononitrile is a key step in the synthesis of spiro[indole-pyrrolidine] derivatives. nih.gov The choice of carbonyl precursor is vast, allowing for the introduction of a wide array of substituents into the final molecule. libretexts.orglibretexts.org

Reaction: Aldehyde/Ketone + Malononitrile → (Dicyanomethylene)alkane + H₂O

Catalysts: Weak bases (e.g., piperidine (B6355638), pyridine), Lewis acids (e.g., TiCl₄, InCl₃), or specialized catalysts like ethylenediammonium diacetate (EDDA). organic-chemistry.orgnih.govnih.gov

Significance: A versatile and widely used method for creating the C=C(CN)₂ moiety from a broad range of carbonyl precursors. rsc.org

While the Knoevenagel condensation is the most common method, other synthetic strategies exist for preparing activated alkylidenemalononitriles. These routes can be crucial when the desired carbonyl precursors are unstable or unavailable. One such approach involves the nucleophilic substitution of reactive halogen atoms in certain aromatic or heterocyclic systems with the malononitrile anion. researchgate.net For instance, 2-halopyridines can react with malononitrile in the presence of a base to yield 2-dicyanomethylene-1,2-dihydropyridine derivatives. researchgate.net Additionally, various synthetic routes have been developed for azacycles and other heterocyclic systems that can be adapted to incorporate the dicyanomethylene group through multi-step sequences. mdpi.com

Strategic Assembly of Propanedioic Acid Derivatives

Propanedioic acid, commonly known as malonic acid, and its ester derivatives are fundamental building blocks in organic synthesis. Their strategic functionalization is key to assembling the backbone of (dicyanomethylidene)propanedioic acid.

The classical malonic ester synthesis is a versatile method for preparing substituted carboxylic acids. patsnap.com The process begins with the deprotonation of a malonic ester, such as diethyl malonate, using a base like sodium ethoxide to form a stable enolate. askthenerd.com This enolate is a potent nucleophile that readily reacts with alkyl halides in a nucleophilic substitution reaction (SN2) to form an alkyl-substituted malonic ester. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org The process can be repeated to introduce a second alkyl group. askthenerd.com Subsequent hydrolysis of the ester groups with acid or base, followed by heating, leads to decarboxylation, yielding a substituted acetic acid. masterorganicchemistry.com While this method is powerful for creating substituted acetic acids, adaptations are necessary to build the specific framework of this compound.

| Step | Description | Reagents |

| 1. Enolate Formation | Deprotonation of the α-carbon of a malonic ester. | Base (e.g., Sodium Ethoxide, NaOEt). libretexts.org |

| 2. Alkylation | Nucleophilic attack of the enolate on an alkyl halide. | Alkyl Halide (R-X). askthenerd.com |

| 3. Hydrolysis | Conversion of the diester to a dicarboxylic acid. | Acid (e.g., H₃O⁺) or Base (e.g., NaOH). |

| 4. Decarboxylation | Loss of CO₂ upon heating to yield a substituted carboxylic acid. | Heat. |

Direct functionalization of malonic acid and its esters provides a more direct route to complex propanedioic acid derivatives. Malonic acid itself can be prepared from chloroacetic acid through a process involving cyanide substitution and subsequent hydrolysis. atamankimya.com Industrially, it is often produced by the hydrolysis of dimethyl or diethyl malonate. atamankimya.com

The reactivity of the methylene group in malonic esters allows for various modifications beyond simple alkylation. For example, mono-substituted malonic acid half oxyesters (SMAHOs) are valuable pronucleophiles. nih.gov These can be prepared either by the alkylation of a malonate followed by a selective monosaponification or by the direct monoesterification of a substituted malonic acid derivative. nih.gov These functionalized malonic acid derivatives can then serve as the backbone onto which the dicyanomethylene group is introduced, often through a Knoevenagel-type condensation with a suitable carbonyl precursor that is part of the malonic acid derivative itself, or by reacting the functionalized malonate with a pre-formed dicyanomethylene-containing electrophile.

Proposed Direct Synthetic Pathways to this compound

The synthesis of this compound presents a unique challenge due to the presence of highly activating electron-withdrawing groups on a compact dicarboxylic acid framework. Direct synthetic methodologies are not extensively documented, necessitating the proposal of plausible chemical pathways based on established reaction principles in organic chemistry. These proposed routes focus on constructing the carbon skeleton and introducing the key functional groups in a controlled manner.

Condensation Reactions involving Dicyano Compounds and Dicarbonyl Substrates

A primary proposed route involves a variation of the Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation. This approach would leverage the high reactivity of dicyano compounds, such as malononitrile, with suitable dicarbonyl substrates. The core of this strategy is the reaction of an activated methylene group with a carbonyl group, followed by dehydration.

One plausible pathway could involve the condensation of a protected form of mesoxalic acid (2-oxopropanedioic acid) with malononitrile. Mesoxalic acid esters, for instance, could serve as the dicarbonyl component. The reaction would likely be base-catalyzed, using a mild base like piperidine or an amine salt to facilitate the initial nucleophilic attack of the deprotonated malononitrile onto the ketone carbonyl of the mesoxalic ester. Subsequent acidic workup would lead to dehydration, forming the dicyanomethylidene double bond, and hydrolysis of the ester groups to yield the final dicarboxylic acid.

Table 1: Proposed Knoevenagel-type Condensation Pathway

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagents | Intermediate/Product |

| 1 | Diethyl mesoxalate | Malononitrile | Piperidine/Pyridine | Diethyl 2-(dicyanomethylene)-3-hydroxypropanedioate |

| 2 | Diethyl 2-(dicyanomethylene)-3-hydroxypropanedioate | - | Acid (e.g., HCl) | Diethyl (dicyanomethylidene)propanedioate |

| 3 | Diethyl (dicyanomethylidene)propanedioate | - | H₃O⁺ / Heat | This compound |

This method is advantageous as it builds the core structure of the molecule in a single key step. However, challenges may include controlling the reactivity to prevent side reactions and ensuring complete hydrolysis of the ester groups without inducing decomposition of the electron-deficient product.

Post-functionalization of Existing Propanedioic Acid Derivatives with Dicyanomethylene Units

An alternative strategy involves the modification of a pre-existing propanedioic acid (malonic acid) backbone. This approach is conceptually similar to the malonic ester synthesis, where the acidic α-hydrogen of a malonate ester is removed to form a nucleophilic enolate, which then reacts with an electrophile. libretexts.orgmasterorganicchemistry.com

In this proposed pathway, a suitable derivative of propanedioic acid, such as diethyl malonate, could be deprotonated with a strong base like sodium ethoxide to form the corresponding enolate. libretexts.org This nucleophile could then react with an electrophilic reagent capable of installing the dicyanomethylene group. A potential, albeit highly reactive, electrophile for this purpose could be a brominated malononitrile derivative or another species that can deliver a "dicyanocarbene" equivalent under specific conditions.

A more controllable variant might involve the reaction of a propanedioic acid derivative with tetracyanoethylene (B109619) oxide or a similar strained ring system. The ring-opening reaction, initiated by the malonate enolate, could potentially lead to the formation of the desired dicyanomethylidene group after a series of steps.

Table 2: Proposed Post-functionalization Pathway

| Step | Substrate | Reagent(s) | Proposed Intermediate |

| 1 | Diethyl malonate | 1. Sodium ethoxide2. Electrophilic dicyanomethylene source (e.g., bromomalononitrile) | Diethyl (dicyanomethylidene)propanedioate |

| 2 | Diethyl (dicyanomethylidene)propanedioate | H₃O⁺ / Heat | This compound |

The success of this pathway would heavily depend on the availability and stability of a suitable electrophilic dicyanomethylene transfer reagent. The highly activated nature of the target molecule suggests that mild reaction conditions would be crucial to prevent polymerization or degradation.

Catalytic Methods in the Formation of Activated Dicarboxylic Acids

Modern catalytic methods could offer more efficient and selective routes to this compound or its precursors. Lewis acid catalysis, for example, is known to activate carbonyl groups towards nucleophilic attack. acs.orgnih.gov In the context of the condensation reaction described in 2.3.1, a Lewis acid catalyst such as niobium pentoxide (Nb₂O₅) or titanium tetrachloride (TiCl₄) could potentially be used to enhance the electrophilicity of the dicarbonyl substrate, possibly allowing for milder reaction conditions and improved yields. acs.orgnih.gov

Furthermore, palladium-catalyzed cross-coupling reactions could be envisioned. For instance, a dihalo-substituted propanedioic acid derivative could potentially undergo a coupling reaction with a dicyanomethyl-metal species. However, the stability of such organometallic reagents would be a significant concern.

A more forward-looking approach could involve the direct C-H functionalization of a propanedioic acid derivative. While challenging, catalyst systems are being developed for the site-selective activation of C-H bonds. researchgate.net A hypothetical catalytic cycle could involve the palladium-catalyzed activation of the α-C-H bond of a malonic acid derivative, followed by oxidative addition of a dicyano-containing species.

Table 3: Potential Catalytic Approaches

| Catalytic Strategy | Catalyst Example | Substrate Type | Reagent Type | Potential Advantage |

| Lewis Acid Catalysis | Nb₂O₅, TiCl₄ | Protected mesoxalic acid | Malononitrile | Enhanced reactivity, milder conditions |

| Palladium-catalyzed Cross-Coupling | Pd(OAc)₂ with appropriate ligand | Dihalo-propanedioate ester | Dicyanomethyl-organometallic | Direct C-C bond formation |

| C-H Activation | Palladium complexes | Propanedioate ester | Dicyano-containing oxidant | High atom economy, fewer pre-functionalization steps |

These catalytic methods are at the forefront of organic synthesis and their application to a highly functionalized target like this compound would require significant research and development. researchgate.netgoogle.com

Isolation and Purification Techniques for Highly Reactive Organic Acids

The isolation and purification of this compound would be complicated by its expected high reactivity and acidity. The electron-withdrawing nature of the dicyanomethylidene group would significantly increase the acidity of the carboxylic protons, making the compound susceptible to decarboxylation and other degradation pathways, especially at elevated temperatures. Therefore, purification techniques must be chosen to minimize thermal stress and exposure to harsh conditions.

A primary technique for the separation of organic acids from aqueous solutions is reactive extraction . researchgate.netacs.orgacs.org This method involves the use of an organic solvent containing an extractant that forms a reversible complex with the carboxylic acid, thereby facilitating its transfer from the aqueous to the organic phase. researchgate.net This technique can be highly selective and operates at ambient temperatures, which would be beneficial for a thermally sensitive compound. The acid can then be recovered from the organic phase by altering conditions, such as temperature or by back-extraction into a basic aqueous solution. researchgate.net

Acid-base extraction is a fundamental and applicable technique. miamioh.edu The crude product mixture, dissolved in an organic solvent like ether, could be treated with a weak aqueous base (e.g., sodium bicarbonate solution). The dicarboxylic acid would be deprotonated to form a water-soluble dicarboxylate salt, which would partition into the aqueous phase, leaving non-acidic impurities behind in the organic layer. Subsequent careful acidification of the aqueous layer with a strong acid (e.g., dilute HCl) at low temperatures would regenerate the dicarboxylic acid, which could then be extracted back into an organic solvent. miamioh.edu

Chromatographic methods are also well-suited for the purification of polar organic acids.

Ion-exchange chromatography: A column with a weakly basic anion exchange resin could be used. The crude acid mixture would be passed through the column, and the target compound would be retained on the resin. Elution with a gradient of a weak acid, such as formic acid, or a salt solution could then selectively release the purified this compound.

Preparative thin-layer chromatography (TLC) or column chromatography on silica (B1680970) gel: While potentially effective, the acidic nature of silica gel could catalyze decomposition. Using a deactivated silica or an alternative stationary phase might be necessary. Eluent systems would likely consist of polar organic solvents with a small amount of acid (e.g., acetic acid) to suppress ionization and reduce tailing.

If the compound is a crystalline solid, recrystallization would be the final purification step. The choice of solvent would be critical. A solvent system would be needed in which the compound has high solubility at an elevated temperature but low solubility at a reduced temperature. Given the compound's likely thermal instability, recrystallization should be performed rapidly and at the lowest possible temperature.

Table 4: Summary of Purification Techniques

| Technique | Principle | Applicability/Considerations |

| Reactive Extraction | Reversible complex formation and phase transfer. researchgate.netacs.org | High selectivity, operates at ambient temperature, suitable for initial recovery from aqueous media. Requires careful selection of extractant and solvent. |

| Acid-Base Extraction | Ionization of the acidic compound to facilitate separation between immiscible aqueous and organic phases. miamioh.edu | Effective for removing neutral or basic impurities. Requires careful pH control and low temperatures during acidification to prevent degradation. |

| Ion-Exchange Chromatography | Reversible binding to a solid-phase ion-exchange resin based on charge. | Good for separating acids of different pKa values. Can handle aqueous solutions directly. |

| Crystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Potentially provides high purity product. Must be performed at low temperatures to avoid thermal decomposition. |

Throughout all purification steps, it would be crucial to work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation and to use anhydrous solvents where appropriate to avoid unwanted reactions with water.

Structural Characterization and Analysis of Dicyanomethylidene Propanedioic Acid

Spectroscopic Elucidation Methods

Specific ¹H and ¹³C NMR spectral data for (Dicyanomethylidene)propanedioic acid are not available in the reviewed literature. A theoretical analysis would predict a simple ¹H NMR spectrum due to the presence of only acidic protons on the carboxyl groups. The ¹³C NMR spectrum would show distinct signals for the carboxylic carbons, the sp² hybridized carbons of the double bond, the central carbon of the propanedioic acid backbone, and the carbons of the nitrile groups. However, without experimental data, exact chemical shifts cannot be reported.

Experimental IR spectra for this compound could not be found. Based on its structure, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

O-H stretching of the carboxylic acid groups, typically a very broad band in the 2500-3300 cm⁻¹ region.

C≡N stretching of the nitrile groups, a sharp, medium-to-strong band around 2220-2260 cm⁻¹.

C=O stretching of the carboxylic acid groups, a strong, sharp band around 1700-1725 cm⁻¹.

C=C stretching of the dicyanomethylidene group, typically in the 1620-1680 cm⁻¹ region.

There is no available mass spectrometry data for this compound. The molecular formula is C₆H₂N₂O₄, which corresponds to a molecular weight of 166.09 g/mol . A mass spectrum would be expected to show a molecular ion peak [M]⁺ or [M-H]⁻ corresponding to this mass. Fragmentation would likely involve the loss of CO₂, H₂O, and CN groups, but specific fragmentation patterns have not been documented.

Solid-State Structural Investigations

No published X-ray diffraction studies or crystal structures for this compound were identified. Therefore, precise data on its molecular geometry (bond lengths, bond angles) and crystal packing (unit cell dimensions, space group) are not available.

Without a crystal structure, a definitive analysis of the intermolecular interactions is not possible. However, based on the molecular structure, one can anticipate the presence of several key interactions:

Hydrogen Bonding: Strong hydrogen bonds would be expected to form between the carboxylic acid groups of adjacent molecules, likely leading to dimer formation or extended chains, a common feature in the crystal structures of carboxylic acids.

π-π Stacking: The planar, electron-deficient dicyanomethylidene group could potentially engage in π-π stacking interactions.

A detailed and quantitative description of these interactions requires experimental data from X-ray diffraction, which is currently unavailable.

Solution-Phase Conformational Dynamics

The conformational flexibility of this compound in solution is a critical determinant of its chemical reactivity and physical properties. The molecule's structure, featuring a central double bond and two carboxylic acid groups, allows for various spatial arrangements of its functional groups. The dynamics of these conformations are influenced by solvent polarity, temperature, and pH. Understanding these dynamics involves examining the rotational freedom around the single bonds and the potential for isomerism.

Spectroscopic Probes for Solution Conformation

Spectroscopic techniques are invaluable for elucidating the conformational landscape of this compound in solution. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy can provide insights into the symmetry of the molecule and the chemical environment of the carboxylic acid protons. The chemical shift of the acidic protons is expected to be highly sensitive to the solvent and the extent of hydrogen bonding, which in turn is influenced by the molecular conformation. In many cases, the carboxyl proton resonance is observed as a broad singlet at a downfield chemical shift, typically around 12 ppm. openstax.org

¹³C NMR spectroscopy is useful for probing the electronic structure of the carbon backbone. The chemical shifts of the carboxyl carbons, the olefinic carbons, and the nitrile carbons can provide information about the electron distribution within the molecule. Carboxyl carbons typically resonate in the range of 165-185 ppm, while nitrile carbons are found between 115-130 ppm. pressbooks.publibretexts.orglibretexts.org Changes in these chemical shifts with solvent or temperature can indicate conformational changes.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound in Different Solvents

| Carbon Atom | Predicted Chemical Shift (δ) in DMSO-d₆ (ppm) | Predicted Chemical Shift (δ) in CDCl₃ (ppm) |

| Carboxyl (C=O) | 168.5 | 172.0 |

| Olefinic (=C(COOH)₂) | 155.2 | 154.8 |

| Olefinic (=C(CN)₂) | 105.8 | 106.5 |

| Nitrile (C≡N) | 116.3 | 115.9 |

Note: The data in this table is hypothetical and for illustrative purposes.

Infrared (IR) Spectroscopy:

IR spectroscopy is a sensitive tool for identifying the functional groups and probing the hydrogen-bonding interactions in this compound. The key vibrational modes include:

O-H Stretching: The carboxylic acid O-H groups give rise to a very broad absorption band in the region of 2500-3300 cm⁻¹. pressbooks.publibretexts.orglibretexts.org The breadth of this band is indicative of strong hydrogen bonding.

C=O Stretching: The carbonyl groups of the carboxylic acids exhibit a strong absorption band between 1710 and 1760 cm⁻¹. pressbooks.publibretexts.orglibretexts.org The exact position of this band can be influenced by conjugation and hydrogen bonding. In a dimeric, hydrogen-bonded form, this absorption is typically centered around 1710 cm⁻¹. pressbooks.publibretexts.orglibretexts.org

C≡N Stretching: The nitrile groups show a sharp and intense absorption band near 2230 cm⁻¹ for conjugated nitriles. pressbooks.publibretexts.orglibretexts.org

Solvent-dependent studies of these vibrational frequencies can reveal changes in the extent of intermolecular and intramolecular hydrogen bonding, providing indirect evidence of conformational changes.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1710 - 1760 |

| Nitrile | C≡N Stretch | ~2230 |

| Alkene | C=C Stretch | 1620 - 1680 |

Note: The data in this table is based on typical ranges for these functional groups.

Studies of Isomeric Forms and Tautomerism

The structure of this compound allows for the possibility of geometric isomerism and tautomerism.

Geometric Isomerism:

While the dicyanomethylidene group itself does not present geometric isomers, the substitution pattern on the propanedioic acid moiety could, in principle, lead to cis/trans isomerism if the substituents on the central carbon were different. However, in this compound, the two carboxylic acid groups are identical, precluding the existence of distinct geometric isomers.

Tautomerism:

Tautomerism is the phenomenon where a single compound exists in two or more interconvertible structures that differ in the relative position of at least one atomic nucleus, generally a hydrogen atom. byjus.comtgc.ac.in For this compound, the most plausible form of tautomerism is keto-enol tautomerism. allen.inchemistwizards.com

The carboxylic acid groups can be considered a "keto" form. An "enol" tautomer could be formed by the migration of a proton from a carboxylic acid's hydroxyl group to one of the nitrile nitrogen atoms, creating a ketenimine-like structure, or to the α-carbon. However, the high stability of the carboxylic acid functional group and the nitrile group makes the formation of such tautomers thermodynamically unfavorable. The equilibrium is expected to lie heavily on the side of the dicarboxylic acid form.

To date, there is limited direct experimental evidence for the existence of stable tautomeric forms of this compound in solution under normal conditions. The compound is expected to exist predominantly in its dicarboxylic acid form.

Chemical Reactivity and Mechanistic Studies of Dicyanomethylidene Propanedioic Acid

Reactivity of the Dicyanomethylidene Moiety

The dicyanomethylidene moiety, C=C(CN)₂, is characterized by a carbon-carbon double bond that is rendered highly electron-deficient. This deficiency is a direct consequence of the powerful electron-withdrawing effects of the two nitrile (-CN) groups and the two carboxylic acid (-COOH) groups attached to the propanedioic acid backbone. This electronic feature makes the double bond a potent electrophile, susceptible to a range of chemical reactions.

Nucleophilic Addition Reactions to the Activated Double Bond

The pronounced electrophilic character of the β-carbon of the dicyanomethylidene group makes it highly susceptible to nucleophilic attack. wikipedia.orgbyjus.com This reaction, a type of Michael or conjugate addition, proceeds readily with a variety of nucleophiles. The general mechanism involves the attack of the nucleophile on the electrophilic carbon, which leads to the breaking of the pi bond and the formation of a stabilized carbanion intermediate. byjus.comlibretexts.org This intermediate is stabilized by the delocalization of the negative charge across the dicyanomethylene and dicarboxylate systems. Subsequent protonation yields the final addition product. libretexts.org

Common nucleophiles that react with such activated double bonds include:

Soft Nucleophiles: Thiolates (R-S⁻), amines (R-NH₂), and enolates are particularly effective for this type of conjugate addition.

Organometallic Reagents: Reagents like Grignards and organocuprates can also add to the activated olefin, though side reactions with the acidic carboxylic acid protons must be considered and may require protection strategies. wikipedia.org

Water and Alcohols: While weaker nucleophiles, water and alcohols can add to the double bond, often under acid- or base-catalyzed conditions. byjus.comlibretexts.org

The reaction is a cornerstone for carbon-carbon and carbon-heteroatom bond formation, allowing for the synthesis of more complex molecular architectures.

Table 1: Representative Nucleophilic Addition Reactions

| Nucleophile (Nu⁻) | Reagent Example | Product Type |

|---|---|---|

| Thiolate | Sodium thiophenoxide (PhSNa) | Thioether adduct |

| Amine | Piperidine (B6355638) | Amino adduct |

| Enolate | Ethyl acetoacetate (B1235776) (in base) | Michael adduct |

| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin derivative byjus.com |

Electron Acceptor Properties and Intramolecular Charge Transfer Phenomena

The dicyanomethylidene group is a powerful electron acceptor, a property stemming from the cumulative inductive and resonance effects of the nitrile substituents. nih.gov This makes (Dicyanomethylidene)propanedioic acid and its derivatives valuable components in the design of materials with specific electronic properties. When this strong acceptor unit is electronically coupled with an electron donor moiety within the same molecule, intramolecular charge transfer (ICT) can occur upon photoexcitation. nih.govrsc.org

In such donor-acceptor systems, the absorption of light promotes an electron from the highest occupied molecular orbital (HOMO), typically localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is predominantly located on the dicyanomethylidene acceptor unit. nih.gov This charge separation in the excited state leads to a large change in the dipole moment and influences the photophysical properties of the molecule, such as its fluorescence spectrum and quantum yield. nih.govresearchgate.net The efficiency of this ICT is highly dependent on the nature of the donor, the solvent polarity, and the geometry of the molecule. nih.gov Compounds based on similar acceptor fragments, like 1,3-bis(dicyanomethylidene)indane, have been investigated for their charge-transfer properties in ionic crystals and for nonlinear optical applications. rsc.orgrsc.org

Cycloaddition Reactions and Pericyclic Processes Involving the Olefinic System

The electron-deficient nature of the double bond in this compound makes it an excellent dipolarophile or dienophile in cycloaddition reactions. libretexts.orgwikipedia.org These reactions are powerful tools for the construction of cyclic and heterocyclic systems in a stereocontrolled manner.

[3+2] Dipolar Cycloadditions: The compound can react with 1,3-dipoles such as azides, nitrones, and nitrile oxides to form five-membered heterocyclic rings. wikipedia.orguchicago.edu The reaction is believed to proceed via a concerted mechanism, where the frontier molecular orbitals (FMOs) of the dipole and the dipolarophile interact. In this case, the reaction is typically controlled by the interaction between the HOMO of the 1,3-dipole and the low-lying LUMO of the activated alkene. wikipedia.org

[4+2] Cycloadditions (Diels-Alder Reaction): As a potent dienophile, it can react with electron-rich dienes. The reaction leads to the formation of a six-membered ring. The high reactivity is driven by the significant energy gap between the diene's HOMO and the dienophile's LUMO.

[2+2] Cycloadditions: Photochemically induced [2+2] cycloadditions with other alkenes can lead to the formation of cyclobutane (B1203170) derivatives. Thermal [2+2] cycloadditions are also possible, particularly with ketenes. libretexts.org

These pericyclic reactions provide efficient routes to complex cyclic structures that would be challenging to synthesize through other methods.

Reactivity of the Carboxylic Acid Functional Groups

The two carboxylic acid groups in this compound exhibit the typical reactivity of organic acids, serving as sites for derivatization into esters, amides, and other related functional groups.

Esterification and Transesterification Reactions

The carboxylic acid groups can be readily converted into esters through various established methods. libretexts.org

Fischer Esterification: This classic method involves reacting the diacid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. libretexts.orgresearchgate.net The reaction is reversible, and often requires the removal of water to drive the equilibrium towards the product. researchgate.net

Reaction with Alkyl Halides: The dicarboxylate, formed by deprotonating the acid with a base, can act as a nucleophile and react with primary alkyl halides in an Sₙ2 reaction to form the corresponding diester. youtube.com

Carbodiimide-Mediated Esterification (Steglich Esterification): For sensitive substrates or milder conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be used to facilitate ester formation. nih.gov This method is highly efficient for a wide range of alcohols. nih.gov

Transesterification, the conversion of one ester to another by reaction with an alcohol, can also be employed, typically under acid or base catalysis.

Table 2: Common Esterification Methods

| Method | Reagents | Typical Conditions |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., Ethanol), H₂SO₄ (cat.) | Heat, removal of H₂O libretexts.org |

| Alkylation | Base (e.g., Na₂CO₃), Alkyl Halide (e.g., Ethyl iodide) | Solvent (e.g., DMF) |

| Steglich Esterification | Alcohol, DCC, DMAP (cat.) | Room temperature, inert solvent (e.g., DCM) nih.gov |

Amidation and Imide Formation

Similar to esterification, the carboxylic acid groups can be converted to amides by reacting with amines. This transformation typically requires the activation of the carboxylic acid. researchgate.net Coupling reagents like DCC or CDI (Carbonyldiimidazole) are commonly used to form an activated intermediate, which is then attacked by the amine. researchgate.netresearchgate.net

Given the 1,3-dicarboxylic acid structure of the parent molecule, reaction with ammonia (B1221849) or a primary amine, particularly at elevated temperatures, can lead to the formation of a cyclic imide. wikipedia.orgtaylorandfrancis.com This intramolecular condensation reaction proceeds via a diamide (B1670390) intermediate, which then cyclizes with the loss of a water molecule to form a stable five-membered imide ring. wikipedia.org This is a common method for preparing cyclic imides like succinimide (B58015) from succinic acid. wikipedia.org

Anhydride (B1165640) and Acyl Halide Syntheses

The formation of a cyclic anhydride from this compound would involve an intramolecular dehydration reaction. Common laboratory methods for effecting such transformations include heating the dicarboxylic acid with a dehydrating agent such as acetic anhydride or utilizing coupling agents like dicyclohexylcarbodiimide (DCC). For other dicarboxylic acids, reagents like oxalyl chloride or thionyl chloride in combination with a catalyst system have been shown to be effective. researchgate.net Given the electron-withdrawing nature of the dicyanomethylidene group, the reactivity of the carboxylic acid moieties in this compound is expected to be influenced, potentially requiring tailored reaction conditions.

Acyl halides, particularly acyl chlorides, are typically synthesized by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). These reactions proceed via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a halide. The general applicability of these reagents suggests they would be suitable for the conversion of this compound to its corresponding diacyl halide. The presence of the electron-withdrawing dicyanomethylidene group would likely enhance the electrophilicity of the carbonyl carbons, potentially facilitating the reaction.

Thermal and Catalytic Decarboxylation Pathways

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a significant reaction of dicarboxylic acids, particularly those with a gem-dicarboxylic acid motif like propanedioic acid and its derivatives.

Thermal Decarboxylation: this compound, being a substituted malonic acid, is expected to undergo thermal decarboxylation. Malonic acid itself decarboxylates upon heating to yield acetic acid and carbon dioxide. The mechanism for the thermal decarboxylation of malonic acid is thought to proceed through a cyclic intermediate. It is plausible that this compound follows a similar pathway. The presence of the electron-withdrawing dicyanomethylidene group is anticipated to influence the stability of any charged intermediates and thus affect the temperature and rate of decarboxylation. Studies on other α-cyano acids have shown that they can undergo decarboxylation, sometimes preceded by isomerization. researchgate.netresearchgate.net

Acid-Base Equilibria and Proton Transfer Dynamics

The acidity of this compound is a key aspect of its chemical character, dictated by the presence of two carboxylic acid groups and the strongly electron-withdrawing dicyanomethylidene substituent.

The parent compound, propanedioic acid (malonic acid), is a diprotic acid with two distinct acid dissociation constants (pKa). atamankimya.com

| Acid | pKa1 | pKa2 |

| Propanedioic acid (Malonic acid) | 2.83 | 5.69 |

Data for Propanedioic acid from Williams, R. (2022). organicchemistrydata.org

The dicyanomethylidene group, C(CN)₂, is a powerful electron-withdrawing group due to the high electronegativity of the nitrogen atoms and the ability of the cyano groups to delocalize negative charge through resonance and inductive effects. wikipedia.org This strong electron-withdrawing character is expected to significantly increase the acidity of the carboxylic acid protons in this compound compared to malonic acid. The stabilization of the resulting carboxylate anions by the dicyanomethylidene group would lead to lower pKa values for both the first and second deprotonation steps. A computational study on the effect of replacing cyano groups with even more electron-withdrawing tricyanovinyl groups in various molecules showed a marked increase in gas-phase acidity, supporting this trend. nih.gov

Proton transfer dynamics in solution for such an acidic species are expected to be rapid. Studies on other cyanocarbon acids have investigated their ionization behavior and proton transfer kinetics, revealing complex interactions with solvent molecules. wikipedia.orgresearchgate.net The rate of proton transfer to and from this compound in various solvents would be a subject of interest for understanding its reaction mechanisms in protic media.

Redox Chemistry: Reductive and Oxidative Transformations

The redox chemistry of this compound is influenced by the presence of multiple functional groups that can potentially participate in electron transfer processes.

Reductive Transformations: The carboxylic acid groups of this compound can be reduced, although this typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). Such a reduction would likely lead to the corresponding diol. The carbon-carbon double bond of the dicyanomethylidene group is also susceptible to reduction, for example, by catalytic hydrogenation. This would yield the saturated dicyanomethyl derivative. The cyano groups themselves can be reduced to primary amines, typically under more forcing conditions. The selective reduction of one functional group in the presence of others would be a synthetic challenge requiring careful choice of reagents and reaction conditions.

Oxidative Transformations: While the carboxylic acid groups are in a high oxidation state, the molecule can undergo oxidative transformations. Strong oxidizing agents could potentially lead to cleavage of the carbon-carbon bonds and degradation of the molecule. The dicyanomethylidene group, being part of a larger class of compounds known as cyanocarbons, may exhibit interesting electrochemical properties. Cyanocarbons are known for their ability to form stable radical anions and dianions due to the extensive delocalization of the negative charge over the cyano groups. wikipedia.orgresearchgate.net It is therefore plausible that this compound could be electrochemically reduced to form such stable anionic species. The redox potential of such processes would provide valuable insight into the electronic structure of the molecule. However, specific experimental data on the redox potentials of this compound are not available in the reviewed literature.

Reaction Kinetics and Thermodynamic Analysis

A quantitative understanding of the chemical reactivity of this compound requires the study of its reaction kinetics and thermodynamics.

Reaction Kinetics: The rates of the reactions discussed in the preceding sections, such as anhydride formation, decarboxylation, and acid-base reactions, would be governed by the specific reaction conditions (temperature, solvent, catalyst) and the intrinsic reactivity of the molecule. The electron-withdrawing nature of the dicyanomethylidene group is expected to have a significant impact on reaction rates. For instance, in nucleophilic acyl substitution reactions, the enhanced electrophilicity of the carbonyl carbons should lead to faster reaction rates. The kinetics of proton transfer are anticipated to be very fast, typical for strong organic acids.

Synthesis and Characterization of Derivatives and Analogues of Dicyanomethylidene Propanedioic Acid

Ester and Amide Derivatives

The presence of two carboxylic acid groups in (dicyanomethylidene)propanedioic acid allows for the straightforward synthesis of a variety of ester and amide derivatives. These transformations are fundamental in modifying the compound's solubility, reactivity, and potential for further functionalization.

Esterification is typically achieved through standard methods such as the Fischer-Speier esterification, which involves reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst, like concentrated sulfuric acid. nih.gov Alternatively, for more sensitive substrates, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed to facilitate the reaction between the carboxylic acid and an alcohol under milder conditions. libretexts.org The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. libretexts.org

Amide synthesis follows similar principles. The direct reaction of the dicarboxylic acid with an amine is often challenging due to the formation of an unreactive ammonium (B1175870) carboxylate salt. libretexts.org Therefore, the carboxylic acid groups are typically activated first. A common method is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. This method, a variant of the Schotten-Baumann reaction, is highly efficient but can be harsh. fishersci.it A milder and widely used alternative involves the use of peptide coupling reagents. Carbodiimides, such as DCC and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently used to facilitate the formation of the amide bond. libretexts.orgfishersci.it These reagents react with the carboxylic acid to form an active intermediate that is readily attacked by the amine. libretexts.org

The characterization of these ester and amide derivatives relies on standard spectroscopic techniques. Infrared (IR) spectroscopy is used to confirm the presence of the ester or amide carbonyl group, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, including the confirmation of the incorporated alcohol or amine moieties.

| Derivative Type | Reagents and Conditions | Key Intermediate |

| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Protonated Carboxylic Acid |

| Ester | Alcohol, DCC | O-Acylisourea |

| Amide | 1. SOCl₂ or (COCl)₂ 2. Amine, Base | Acyl Chloride |

| Amide | Amine, DCC/EDC | O-Acylisourea |

Alkylidenemalononitrile Analogues with Varied Substituents

Alkylidenemalononitriles are a broad class of compounds that share the dicyanomethylene functional group with the parent acid. The synthesis of these analogues, often through the Knoevenagel condensation, allows for the introduction of a wide variety of substituents, thereby tuning their electronic and photophysical properties. The reaction typically involves the condensation of an aldehyde or ketone with malononitrile (B47326) in the presence of a weak base catalyst.

Research has focused on designing and synthesizing dicyanomethylene compounds with push-pull architectures, where the dicyanomethylene group acts as a potent electron acceptor (pull) and is conjugated to an electron-donating group (push). mdpi.com For example, styrylquinolines bearing electron-releasing dialkylamino groups and electron-withdrawing dicyanomethylene groups at opposite ends of a conjugated system have been synthesized. mdpi.com These compounds often exhibit interesting photophysical properties, such as large Stokes shifts and solvatochromism.

The nature of the substituent on the alkylidene fragment significantly influences the properties of the molecule. Aromatic and heteroaromatic substituents can extend the π-conjugated system, leading to red-shifted absorption and emission spectra. The introduction of flexible spacers, such as glycol or alkyl chains, between two dicyanomethylene groups has also been explored. rsc.org While the type and length of these spacers may not significantly affect the photophysical and electrochemical properties in solution, the size of the spacers can influence crystal packing and solid-state emission properties. rsc.org

Heterocyclic Ring Systems Derived from the Compound

The high reactivity of the dicyanomethylidene group and the presence of multiple functional groups in its derivatives make them valuable precursors for the synthesis of various heterocyclic systems.

Pyridine (B92270) and Pyrimidine (B1678525) Derivatives

The malononitrile moiety, a key component of this compound derivatives, is a versatile building block in the synthesis of nitrogen-containing heterocycles. Pyridine and pyrimidine derivatives can be synthesized through cyclization reactions involving alkylidenemalononitriles.

For instance, multi-component reactions involving an alkylidenemalononitrile, an active methylene (B1212753) compound, and an ammonium source can lead to the formation of highly substituted pyridine rings. The reaction mechanism often involves a series of Michael additions, cyclizations, and aromatization steps.

Similarly, pyrimidine derivatives can be accessed through reactions of alkylidenemalononitriles with amidines or guanidines. The dicyanomethylene group acts as an electrophile, and the reaction proceeds via an initial Michael addition followed by intramolecular cyclization and tautomerization to yield the stable pyrimidine ring.

Fused and Spirocyclic Architectures

The reactivity of alkylidenemalononitrile analogues extends to the construction of more complex molecular architectures, including fused and spirocyclic ring systems. These structures are of significant interest due to their prevalence in natural products and their potential applications in medicinal chemistry and materials science.

Fused ring systems can be synthesized through intramolecular cyclization reactions of appropriately substituted alkylidenemalononitrile derivatives. core.ac.ukresearchgate.netnih.govnih.gov For example, an alkylidenemalononitrile bearing a tethered nucleophile can undergo an intramolecular Michael addition to form a new ring fused to the existing framework. nih.gov Inverse electron-demand Diels-Alder reactions, where the electron-poor dicyanomethylene-containing alkene reacts with an electron-rich diene, can also be employed to construct fused systems. rsc.org

Spirocyclic compounds , which contain two rings connected by a single common atom, can be synthesized from cycloalkylidenemalononitriles. researchgate.netresearchgate.netnih.govmdpi.comnih.gov These precursors, readily prepared by the Knoevenagel condensation of cyclic ketones with malononitrile, can react with various active methylene compounds in the presence of a base. researchgate.net The reaction typically proceeds through a Michael addition followed by an intramolecular cyclization to generate the spirocyclic scaffold. researchgate.net For example, the reaction of a cycloalkylidenemalononitrile with a compound containing an active methylene group and another nucleophilic site can lead to the formation of a new heterocyclic ring spiro-fused to the original cycloalkane ring. researchgate.net

| Architectural Type | Synthetic Strategy | Key Precursor |

| Fused Ring | Intramolecular Cyclization | Substituted Alkylidenemalononitrile |

| Fused Ring | Diels-Alder Reaction | Alkylidenemalononitrile |

| Spirocyclic Ring | Michael Addition-Cyclization | Cycloalkylidenemalononitrile |

Coordination Chemistry with Metal Centers and Ligand Design

The dicyanomethylene group possesses notable coordination properties, making its derivatives interesting ligands for the design of metal complexes and coordination polymers. rsc.org The nitrogen atoms of the cyano groups have lone pairs of electrons that can coordinate to metal centers. rsc.org Furthermore, the π-system of the dicyanomethylene group can act as a π-acceptor, influencing the electronic properties of the resulting metal complex. rsc.org

In the context of ligand design, the dicyanomethylene moiety can be incorporated into larger molecular frameworks to create ligands with specific coordination geometries and electronic properties. broadinstitute.orgazolifesciences.com By varying the substituents on the alkylidene portion of the molecule, the steric and electronic properties of the ligand can be fine-tuned. This allows for the rational design of ligands for specific applications, such as in catalysis or materials science. nih.gov

The ability of dicyanomethylene compounds to act as ligands has been explored in the context of supramolecular chemistry. rsc.org The directional nature of the coordination bonds, combined with other intermolecular interactions such as hydrogen bonding, can be used to control the self-assembly of these molecules into well-defined one-, two-, or three-dimensional structures. The design of such systems often relies on computational modeling to predict the most stable arrangements. broadinstitute.org The resulting coordination polymers can exhibit interesting properties, such as porosity or specific photophysical behavior, depending on the choice of the metal center and the organic ligand.

Applications in Advanced Chemical Sciences and Materials Development

Role as a Versatile Building Block in Complex Organic Synthesis

The structure of (dicyanomethylidene)propanedioic acid, featuring both a highly activated alkene and carboxylic acid functionalities, renders it a valuable precursor in the construction of intricate molecular frameworks. Its utility in complex organic synthesis is primarily associated with its ability to participate in a range of chemical transformations, leading to the formation of diverse and structurally complex products.

While direct and extensive examples of this compound in multi-component reactions (MCRs) are not yet widespread in the literature, its structural motifs suggest a high potential for such applications. The core of its reactivity lies in the Knoevenagel condensation, a reaction that is frequently employed to initiate MCR cascades. beilstein-journals.orgnih.govresearchgate.netmdpi.comresearchgate.net The highly electrophilic double bond, resulting from the condensation of a carbonyl compound with the active methylene (B1212753) group of the propanedioic acid derivative, can readily undergo subsequent reactions.

The general mechanism for its potential involvement in MCRs would likely commence with the in situ formation of a highly reactive Knoevenagel adduct. This intermediate, armed with both electron-withdrawing groups and carboxylic acid handles, could then engage with other reactants in the reaction mixture. For instance, it could participate in Michael additions, Diels-Alder reactions, or other pericyclic processes, leading to the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. The presence of the carboxylic acid groups also offers sites for subsequent modifications or for directing the stereochemical outcome of the reactions.

The synthesis of macrocycles and polycyclic systems often relies on strategic cyclization reactions, where bifunctional or polyfunctional building blocks are essential. This compound, with its dicarboxylic acid functionality, is a prime candidate for the construction of such architectures. The carboxylic acid groups can be readily converted into a variety of other functional groups, such as esters or amides, which can then participate in intramolecular cyclization reactions.

For example, the dicarboxylic acid can be reacted with long-chain diols or diamines to form linear precursors. Subsequent intramolecular cyclization, potentially via lactonization or lactamization, would lead to the formation of macrocycles. The dicyanomethylidene group within the macrocycle would not only influence the electronic properties of the resulting molecule but could also impose conformational constraints, which are often crucial for the biological activity or material properties of macrocycles.

In the context of polycyclic systems, the dicyanomethylidene group can act as a dienophile in Diels-Alder reactions. Reaction with a suitable diene could furnish a cyclohexene ring, which can then be further elaborated. The carboxylic acid groups can be used to form additional rings through intramolecular condensation or alkylation reactions. This approach allows for the rapid construction of complex, three-dimensional polycyclic frameworks from a relatively simple and functionalized starting material.

Advanced Functional Materials

The potent electron-accepting nature of the dicyanomethylene group makes this compound and its derivatives highly attractive for the development of advanced functional materials with tailored electronic and optical properties.

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them and are central to technologies such as optical data storage, telecommunications, and optical computing. nih.gov The key to a molecule possessing significant second-order NLO properties is a large change in dipole moment upon excitation, which is typically achieved in donor-π-acceptor (D-π-A) type chromophores. researchgate.net

The dicyanomethylene group is a well-established and powerful electron acceptor in the design of NLO chromophores. researchgate.net The synthesis of such chromophores often involves the Knoevenagel condensation of an aldehyde, which is part of a donor-π system, with an active methylene compound that serves as the acceptor. This compound is an ideal precursor for the acceptor component in these systems. The resulting D-π-A chromophores exhibit a strong intramolecular charge transfer (ICT) from the electron-donating group to the electron-accepting dicyanomethylene group upon photoexcitation, leading to a large second-order hyperpolarizability (β), a key measure of NLO activity. researchgate.netnih.govmdpi.commdpi.com

| Donor Moiety | π-Bridge | Acceptor Moiety | Resulting NLO Property |

| Ferrocene | Ethynylene | Dicyanomethylene | High second-order hyperpolarizability (β) |

| 1,3-Dithiole | Thienylenevinylene | Dicyanomethylene | Significant intramolecular charge transfer |

| p-(Dialkylamino)phenyl | Polyenic | Dicyanomethylene | Large molecular hyperpolarizabilities |

This table provides illustrative examples of components used in NLO chromophores, where the dicyanomethylene group acts as a potent acceptor.

Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. omec.org.uknih.govwikipedia.org For efficient device performance, materials with good charge carrier mobility are required. N-type organic semiconductors, which transport electrons, are crucial components in many of these devices, often serving as electron transport layers (ETLs). researchgate.netrsc.orgnih.govnih.govresearchgate.net

The introduction of strong electron-withdrawing groups is a common strategy to lower the energy levels of the lowest unoccupied molecular orbital (LUMO) of an organic molecule, a prerequisite for efficient electron injection and transport. The dicyanomethylene group is highly effective in this regard. Molecules functionalized with dicyanomethylene groups have been shown to exhibit excellent n-type semiconductor behavior.

This compound can serve as a starting material for the synthesis of such n-type organic semiconductors. The carboxylic acid groups can be used to attach the dicyanomethylene acceptor core to various π-conjugated systems, thereby tuning the electronic properties and morphology of the resulting material. The goal is to create materials with high electron affinity, good intermolecular π-π stacking for efficient charge transport, and appropriate energy level alignment with other materials in the device.

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that utilizes a molecular dye (sensitizer) adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO2), to harvest light and generate electricity. researchgate.netnih.govnih.govwhiterose.ac.uk The efficiency of a DSSC is critically dependent on the properties of the sensitizer. An ideal sensitizer should have a broad and strong absorption in the visible and near-infrared regions, an excited state energy level that allows for efficient electron injection into the conduction band of the semiconductor, and a ground state energy level that facilitates regeneration by the electrolyte. whiterose.ac.uk Furthermore, the dye molecule must possess anchoring groups, such as carboxylic acids, to firmly attach to the semiconductor surface.

This compound possesses the key structural features of a promising component for the design of sensitizer dyes. The dicyanomethylene group can act as a potent electron acceptor, which is a common feature in many high-performance organic sensitizers that operate via an intramolecular charge transfer mechanism upon photoexcitation. The propanedioic acid moiety provides two carboxylic acid groups, which are excellent anchoring groups for binding to the TiO2 surface.

By incorporating this compound into a larger D-π-A molecular framework, it is possible to design novel sensitizer dyes. The donor and π-bridge components can be systematically varied to tune the absorption spectrum and energy levels of the dye, while the this compound unit serves as both the electron acceptor and the anchoring group.

| Property | Requirement for Efficient DSSC Sensitizer | Role of this compound |

| Light Harvesting | Broad and intense absorption in the visible/near-IR | The dicyanomethylene group can be part of a chromophore that absorbs light. |

| Electron Injection | Excited state energy level above the semiconductor's conduction band | The electron-accepting nature of the dicyanomethylene group can be tuned to achieve the desired excited state energy. |

| Dye Regeneration | Ground state energy level below the electrolyte's redox potential | The HOMO level can be adjusted by modifying the donor and π-bridge. |

| Surface Anchoring | Strong binding to the semiconductor surface | The two carboxylic acid groups provide excellent anchoring to the TiO2 surface. |

This table outlines the key properties of an efficient DSSC sensitizer and the potential role of this compound in achieving these properties.

Cross-linking Agents and Monomers for Specialty Polymers and Resins

This compound serves as a highly functionalized building block in polymer chemistry, acting as both a specialized monomer and a cross-linking agent. Its dicarboxylic acid nature allows it to undergo polymerization reactions, such as polycondensation, with diols or diamines to form polyesters and polyamides, respectively. specialchem.comresearchgate.net The incorporation of this monomer into a polymer backbone introduces the unique dicyanomethylidene group, which imparts specific properties to the resulting material.

The presence of the electron-withdrawing cyano groups and the carbon-carbon double bond enhances the thermal stability, chemical resistance, and mechanical strength of the polymers. specialchem.com These characteristics are highly desirable in the formulation of specialty polymers and resins for demanding applications, including engineering plastics, automotive components, and protective coatings. researchgate.netgoogle.com

As a cross-linking agent, this compound can be used to create networked polymer structures. mdpi.com The process of cross-linking improves the physicochemical properties of materials by increasing molecular weight and creating strong intermolecular connections. mdpi.comnih.gov This results in materials with enhanced mechanical strength, thermal stability, and resistance to solvents and degradation. mdpi.comresearchgate.net The trifunctional nature of the molecule (two carboxylic acids and a reactive double bond) allows for the formation of a dense cross-linked network, leading to robust and durable polymer matrices. researchgate.netnih.gov For instance, in hydrogel formulations, such cross-linking can lead to materials with tunable viscoelastic and self-healing properties. researchgate.net

The table below summarizes the potential roles of this compound in polymer synthesis.

| Role | Polymer Type | Interacting Functional Group | Resulting Linkage | Key Polymer Properties |

| Monomer | Polyesters | Diols (-OH) | Ester (-COO-) | Enhanced thermal stability, chemical resistance |

| Monomer | Polyamides | Diamines (-NH2) | Amide (-CONH-) | Improved mechanical strength, durability specialchem.com |

| Cross-linking Agent | Various Polymers (e.g., PVA, PEG) | Hydroxyl, Amine groups | Ester, Amide | Increased rigidity, solvent resistance, thermal stability mdpi.comnih.gov |

Supramolecular Chemistry and Self-Assembly Processes

The unique molecular structure of this compound makes it an excellent candidate for constructing complex supramolecular architectures through self-assembly. researchgate.net This process involves the spontaneous organization of molecules into well-defined, stable structures via non-covalent interactions. frontiersin.org

Design Principles for Directed Supramolecular Architectures

The rational design of supramolecular architectures relies on the strategic placement of functional groups that can engage in specific and predictable non-covalent interactions. researchgate.netrsc.org this compound embodies key design principles for directed self-assembly. mdpi.comdigitellinc.com

Directional Hydrogen Bonding: The two carboxylic acid groups are strong hydrogen bond donors and acceptors. This allows for the formation of highly directional and predictable interactions, which are fundamental in guiding the assembly of molecules into ordered one-, two-, or three-dimensional networks. mdpi.com

π-System Interactions: The dicyanomethylidene group provides a planar, electron-deficient π-system. This region of the molecule can participate in π-π stacking interactions, often with electron-rich aromatic systems, contributing to the stability and order of the final assembly. researchgate.netmanchester.ac.uk

Dipole-Dipole Interactions: The highly polar cyano (C≡N) groups introduce significant dipole moments into the molecule. These dipoles can interact with each other, further directing the alignment of molecules within the supramolecular structure. researchgate.net

By controlling factors such as solvent, temperature, and concentration, these interactions can be manipulated to guide the self-assembly process toward desired architectures, such as nanofibers, sheets, or crystalline solids. rsc.orgnih.govnih.gov

Formation of Ordered Assemblies via Hydrogen Bonding and π-π Interactions

The self-assembly of this compound and its derivatives is driven by a synergy of non-covalent forces, primarily hydrogen bonding and π-π interactions. researchgate.netnih.gov

Hydrogen Bonding: The carboxylic acid moieties readily form robust intermolecular hydrogen bonds. A common and highly stable motif is the carboxylic acid dimer, where two molecules are linked by a pair of O-H···O=C bonds. Alternatively, they can form extended chains or catemers. researchgate.netresearchgate.net These hydrogen-bonding patterns serve as the primary "glue" holding the supramolecular structure together, creating a well-defined and repeating framework. nih.gov

The table below details the key non-covalent interactions governing the self-assembly of this compound.

| Interaction Type | Participating Groups | Description | Resulting Structure |

| Hydrogen Bonding | Carboxylic Acids (-COOH) | Strong, directional interaction between hydroxyl proton and carbonyl oxygen. mdpi.com | Dimers, chains (catemers), 2D/3D networks. researchgate.net |

| π-π Stacking | Dicyanomethylidene Group | Attraction between electron-deficient π-systems. nih.govmdpi.com | Stacked columns, layered arrangements. |

| Dipole-Dipole | Cyano Groups (-C≡N) | Electrostatic interaction between permanent molecular dipoles. researchgate.net | Ordered alignment of molecules. |

Applications in Host-Guest Chemistry and Molecular Recognition

The well-defined cavities and specific interaction sites created during the supramolecular assembly of this compound can be harnessed for applications in host-guest chemistry and molecular recognition. nih.gov Molecular recognition is the specific binding of a "guest" molecule to a complementary "host" molecule. nih.gov

The hydrogen-bonding sites of the carboxylic acid groups and the π-stacking surfaces of the dicyanomethylene unit can create a recognition pocket that is highly specific for certain guest molecules. rsc.org For example, a host structure assembled from this compound could selectively bind guest molecules that are complementary in size, shape, and chemical nature. mdpi.com

Derivatives of this compound could be designed to recognize and bind biologically relevant molecules, such as saccharides or specific amino acids, through tailored non-covalent interactions. taylorfrancis.comnih.govmdpi.com The ability to form specific host-guest complexes is crucial for developing advanced materials for sensing, separation processes, and catalysis.

Computational and Theoretical Investigations of Dicyanomethylidene Propanedioic Acid

Potential Avenues for Electronic Structure Calculations

Future computational studies could provide significant insights into the fundamental electronic properties of (dicyanomethylidene)propanedioic acid.

Density Functional Theory (DFT) for Ground State Properties

DFT would be an ideal starting point for investigating the ground state properties of this molecule. Calculations could determine its optimized geometry, bond lengths, and bond angles, providing a foundational understanding of its three-dimensional structure. Furthermore, DFT can be employed to calculate key electronic properties such as dipole moment, polarizability, and the distribution of electron density, which are crucial for understanding its reactivity and intermolecular interactions.

Ab Initio and Semi-Empirical Methods for Electronic Configuration

To complement DFT studies, ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), could offer a more rigorous, albeit computationally intensive, examination of the molecule's electronic configuration. These methods are valuable for providing benchmark data and a deeper understanding of electron correlation effects. On the other hand, semi-empirical methods could offer a faster, albeit less accurate, approach for preliminary investigations or for studying larger systems involving this molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

A critical aspect of understanding the electronic behavior of this compound would be the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are fundamental indicators of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller HOMO-LUMO gap typically suggests higher reactivity and the potential for absorption of longer wavelength light.

A hypothetical data table for such an analysis might look like this:

Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap (Note: These are illustrative values and not based on actual calculations)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -8.50 |

| LUMO Energy | -3.20 |

| HOMO-LUMO Gap | 5.30 |

Prospects for Spectroscopic Property Predictions

Computational methods are also invaluable for predicting and interpreting various types of spectra.

Computational Simulations of NMR and IR Spectra

Theoretical calculations can simulate the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound. The simulation of ¹H and ¹³C NMR spectra would predict the chemical shifts of the different nuclei, aiding in the structural elucidation and confirmation of the compound. Similarly, simulating the IR spectrum would identify the vibrational frequencies associated with its various functional groups (C≡N, C=O, O-H, C=C), providing a theoretical fingerprint that could be compared with experimental data.

Table 2: Hypothetical Predicted Vibrational Frequencies (Note: These are illustrative values and not based on actual calculations)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3450 |

| C≡N (Nitrile) | Stretching | 2250 |

| C=O (Carboxylic Acid) | Stretching | 1720 |

| C=C (Alkene) | Stretching | 1640 |

Theoretical Modeling of UV-Vis Absorption and Emission Characteristics

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for modeling the electronic transitions that give rise to Ultraviolet-Visible (UV-Vis) absorption spectra. Such calculations could predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the molecule's color and its behavior upon exposure to light. Furthermore, these methods can be extended to model emission characteristics, such as fluorescence, by studying the properties of the first excited state.

Computational Studies of Reaction Mechanisms and Transition States

There is a lack of published research detailing the computational investigation of reaction mechanisms involving this compound. Consequently, there are no available data on the calculated activation energies, reaction coordinates, or the structures of transition states for its reactions. Such studies would be invaluable for understanding its reactivity, predicting reaction outcomes, and designing new synthetic pathways.

Molecular Dynamics Simulations for Conformational Behavior and Solution Interactions

No specific molecular dynamics simulations for this compound have been reported in the scientific literature. Therefore, detailed findings on its conformational landscape, including dihedral angle distributions and the energetic differences between various conformers, are unavailable. Furthermore, analyses of its interactions with different solvents, which would shed light on solvation energies and the structure of the solvent shell around the molecule, have not been published.

While computational studies exist for structurally related compounds, such as malonic acid and other dicyanomethylene derivatives, the strict focus on this compound precludes the inclusion of that data in this context. The unique electronic and steric effects of the dicyanomethylidene group combined with the two carboxylic acid moieties necessitate a dedicated computational study to accurately describe its behavior.

Future research in the field of computational chemistry is needed to address these unanswered questions and to build a comprehensive understanding of the chemical and physical properties of this compound from a theoretical perspective.

Concluding Perspectives and Future Research Directions

Exploration of Unconventional Synthetic Routes and Methodological Innovations

The conventional synthesis of dicyanomethylene compounds often relies on the Knoevenagel condensation, a robust but sometimes limited method. The future of synthesizing (Dicyanomethylidene)propanedioic acid and its derivatives lies in the exploration of more sustainable and efficient unconventional routes.

Photocatalytic and Photoenzymatic Strategies: Recent advancements have demonstrated the use of visible light and photocatalysts, such as methyl orange, to drive Knoevenagel-type condensations. nih.gov These methods offer milder reaction conditions and align with the principles of green chemistry. A particularly innovative approach combines photocatalysis with enzymatic reduction in a one-pot, two-stage process to yield chiral malononitrile (B47326) derivatives with high enantioselectivity. nih.gov Such photoenzymatic strategies could be adapted for the asymmetric synthesis of derivatives of this compound.

Electrochemical Synthesis: Electro-organic synthesis presents another green and efficient alternative. nih.gov By employing electricity to drive reactions, the need for chemical oxidants or reducing agents can be minimized. Electrochemical methods have been successfully used for the synthesis of various dicyanomethylene compounds, often under ambient temperature and pressure. nih.govnih.gov The application of paired electrochemical synthesis, where both anodic and cathodic reactions contribute to product formation, could further enhance the efficiency of synthesizing this compound. frontiersin.org

Tandem and Cascade Reactions: Designing synthetic routes that involve tandem or cascade reactions can significantly improve efficiency by reducing the number of separate operational steps, purification stages, and waste generation. ijop.irresearchgate.net For instance, an in situ photooxidation of a starting material followed by a Knoevenagel condensation has been developed for the synthesis of benzylidenemalononitrile (B1330407) derivatives. ijop.irresearchgate.net Exploring similar tandem processes for this compound could lead to more streamlined and atom-economical syntheses.

Discovery of Novel Reactivity and Catalytic Applications

The unique electronic properties conferred by the dicyanomethylene group suggest that this compound could exhibit novel reactivity and find applications in catalysis.

This compound and its derivatives are electron-poor olefins, making them valuable as radical traps and substrates for various chemical transformations. ijop.ir The exploration of their reactivity in Giese-type reactions and other radical-mediated processes could unveil new synthetic methodologies. ijop.ir Furthermore, the development of photocatalytic strategies for decyanative transformations of malononitriles opens up possibilities for using the cyano groups as functional handles. nih.gov

The field of organocatalysis could also benefit from the unique structure of this compound. The acidity of the methylene (B1212753) protons and the potential for the molecule to act as a ligand for metal centers suggest that it could be a precursor for novel catalysts. Research into its coordination chemistry and its application in asymmetric catalysis could be a fruitful area of investigation.

Below is a comparative table of different synthetic methodologies that could be explored for this compound, based on literature for related compounds.

| Methodology | Catalyst/Reagent | Conditions | Advantages | Potential Application to this compound |

| Photoenzymatic Synthesis | Methyl Orange (photocatalyst), Ene Reductase | White light, aqueous medium | High enantioselectivity, mild conditions, green synthesis | Asymmetric synthesis of chiral derivatives. |

| Electrochemical Synthesis | Molecular Iodine (catalyst) | Constant current, room temperature | By-product-free, easy operation and isolation | Green and efficient synthesis of the parent compound and its derivatives. |

| Tandem Photooxidative Process | Sodium anthraquinone-1,5-disulfonate, β-alanine | Visible light, water | One-pot synthesis, use of air as oxidant, sustainable | Streamlined synthesis from readily available precursors. |

Expansion into Emerging Areas of Materials Science and Nanotechnology

The intrinsic electronic and photophysical properties of dicyanomethylene compounds make them highly attractive for applications in materials science and nanotechnology. rsc.org